

Amiselimod Hydrochloride solubility in DMSO for stock solutions

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Compound of Interest

Compound Name: Amiselimod Hydrochloride

Cat. No.: B605483

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Technical Support Center: Amiselimod Hydrochloride

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for using **Amiselimod Hydrochloride**, focusing on its solubility in DMSO for the preparation of stock solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for preparing **Amiselimod Hydrochloride** stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of **Amiselimod Hydrochloride**.

Q2: What is the maximum solubility of **Amiselimod Hydrochloride** in DMSO?

A2: The solubility of **Amiselimod Hydrochloride** in DMSO is 27 mg/mL, which corresponds to a concentration of 65.23 mM.^{[1][2]}

Q3: My **Amiselimod Hydrochloride** is not fully dissolving in DMSO. What should I do?

A3: If you encounter solubility issues, sonication is recommended to aid dissolution.^[1] Ensure you are not exceeding the maximum solubility of 27 mg/mL. If insoluble impurities are observed, they can be removed by filtration as they are not expected to affect the product's activity.^[1]

Q4: How should I prepare **Amiselimod Hydrochloride** for in vivo studies?

A4: For in vivo experiments, a common method is to first prepare a concentrated stock solution in DMSO. This stock can then be diluted to the final working concentration in an appropriate vehicle. For example, a 27.5 mg/mL DMSO stock can be diluted by adding 100 μ L to 900 μ L of 20% SBE- β -CD in saline or corn oil to achieve a final concentration of 2.75 mg/mL.^[3]

Q5: How should I store **Amiselimod Hydrochloride** powder and its DMSO stock solution?

A5: The powdered form of **Amiselimod Hydrochloride** should be stored at -20°C for up to 3 years.^{[1][2]} Once dissolved in DMSO, the stock solution should be stored at -80°C and is stable for up to 1 year.^{[1][2]}

Quantitative Data Summary

The following table summarizes the key quantitative data for **Amiselimod Hydrochloride**.

Parameter	Value	Reference
Molecular Weight	413.9 g/mol	^[1]
Solubility in DMSO	27 mg/mL (65.23 mM)	^{[1][2]}
Storage (Powder)	-20°C for 3 years	^{[1][2]}
Storage (in DMSO)	-80°C for 1 year	^{[1][2]}

Experimental Protocols

Protocol 1: Preparation of a 10 mM **Amiselimod Hydrochloride** Stock Solution in DMSO

Materials:

- **Amiselimod Hydrochloride** (MW: 413.9 g/mol)

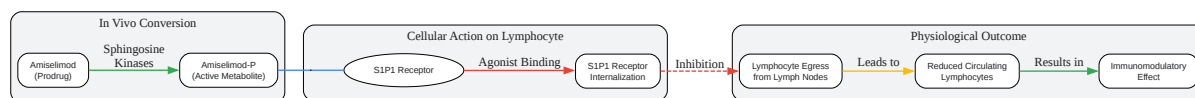
- Anhydrous DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)
- Calibrated analytical balance

Procedure:

- Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of **Amiselimod Hydrochloride** needed:
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 1 \text{ L}/1000 \text{ mL} \times 1 \text{ mL} \times 413.9 \text{ g/mol} \times 1000 \text{ mg/g} = 4.139 \text{ mg}$
- Weigh the compound: Carefully weigh out 4.139 mg of **Amiselimod Hydrochloride** powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
- Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the powder.
- Dissolve the compound: Vortex the solution until the compound is fully dissolved. If solubility issues persist, sonicate the solution for short intervals until it becomes clear.
- Store the solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Signaling Pathway and Mechanism of Action

Amiselimod is a prodrug that is converted in vivo by sphingosine kinases into its active phosphate metabolite, Amiselimod-P.[3][4][5] Amiselimod-P is a potent and selective sphingosine 1-phosphate receptor-1 (S1P1) modulator, with high selectivity also for the S1P5 receptor. It has minimal to no distinct agonist activity at S1P2, S1P3, and S1P4 receptors.[5] The binding of Amiselimod-P to S1P1 receptors on lymphocytes induces their internalization, which in turn prevents the egress of lymphocytes from lymph nodes.[4] This leads to a reduction in circulating lymphocytes and is the basis for its immunomodulatory effects in autoimmune diseases.[3][4]



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Mechanism of Action of **Amiselimod Hydrochloride**.

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